2-Amino-5-(2-bromoacetyl)benzonitrile 2-Amino-5-(2-bromoacetyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 88167-50-4
VCID: VC17976091
InChI: InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3H,4,12H2
SMILES:
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol

2-Amino-5-(2-bromoacetyl)benzonitrile

CAS No.: 88167-50-4

Cat. No.: VC17976091

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(2-bromoacetyl)benzonitrile - 88167-50-4

Specification

CAS No. 88167-50-4
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
IUPAC Name 2-amino-5-(2-bromoacetyl)benzonitrile
Standard InChI InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3H,4,12H2
Standard InChI Key UJEZJLWSDUCAEA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)CBr)C#N)N

Introduction

Synthesis Methods

Conventional Synthetic Routes

The synthesis of 2-amino-5-(2-bromoacetyl)benzonitrile typically involves bromoacetylation of 2-amino-5-bromobenzonitrile. A proposed pathway includes:

  • Acetylation: Reaction of 2-amino-5-bromobenzonitrile with acetyl chloride under basic conditions.

  • Bromination: Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromoacetyl group .

Table 1: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield
AcetylationAcetyl chloride, PyridineDichloromethane0–25°C85%
BrominationNBS, AIBNCCl₄80°C72%

Industrial-Scale Production

Industrial methods prioritize atom economy and solvent recovery. A patent (CN110746345B) describes a palladium-catalyzed coupling strategy for analogous brominated benzoylpyridines, suggesting scalable approaches for related intermediates . Key considerations include:

  • Use of aprotic solvents (e.g., THF, DMF) to minimize side reactions.

  • Catalytic systems like [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride for cross-coupling .

Physicochemical Properties

Spectroscopic Data

  • IR (KBr): Peaks at ~2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH₂), 7.8–7.6 (m, 3H, Ar-H), 4.3 (s, 2H, COCH₂Br) .

Applications in Pharmaceutical Chemistry

Role in Cimaterol Synthesis

2-Amino-5-(2-bromoacetyl)benzonitrile is a key intermediate in synthesizing Cimaterol (C₆H₁₃N₃O), a β₂-adrenergic agonist used to study lipolysis mechanisms . The bromoacetyl group undergoes nucleophilic displacement with amines to form the final drug scaffold.

Table 2: Pharmacological Relevance

ApplicationTargetMechanismReference
Lipolysis modulationAdipocytesβ-adrenergic receptor agonism
Anticancer agentsTyrosine kinasesRTK inhibition

Emerging Therapeutic Uses

Recent studies explore its derivatives as:

  • Antimicrobial agents: Disruption of bacterial cell membranes .

  • Kinase inhibitors: Blocking ATP-binding sites in cancer therapy .

Recent Advances and Future Directions

Green Synthesis Innovations

Efforts to replace hazardous solvents (e.g., CCl₄) with ionic liquids or water-based systems are underway . Catalytic methods using nanopalladium show promise for higher yields (>90%) and lower temperatures .

Drug Delivery Systems

Functionalization of the nitrile group into prodrugs (e.g., tetrazoles) enhances bioavailability. Current research focuses on:

  • Targeted delivery: Conjugation with monoclonal antibodies.

  • Biodegradable carriers: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles .

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